Functional Selectivity at Human Recombinant β-Adrenoceptors: BRL-37344 vs. CL-316243
BRL-37344 exhibits moderate selectivity for the human β3-adrenoceptor (EC₅₀ 15 nM) over β1-AR (EC₅₀ 112 nM) and β2-AR (EC₅₀ 177 nM), corresponding to approximately 7.5-fold and 12-fold selectivity, respectively [1]. In contrast, CL-316243, while often described as a 'highly selective' β3-AR agonist, demonstrates a more complex profile with an EC₅₀ of 68 nM at the human β3-AR and acts as a low-affinity antagonist at β1- and β2-ARs [2]. This functional distinction—agonism versus antagonism at off-target receptors—can lead to divergent experimental outcomes, particularly in systems with mixed receptor populations.
| Evidence Dimension | Functional potency (EC₅₀) at human recombinant adrenoceptors |
|---|---|
| Target Compound Data | BRL-37344: β3-AR EC₅₀ = 15-17 nM; β1-AR EC₅₀ = 112 nM; β2-AR EC₅₀ = 177 nM |
| Comparator Or Baseline | CL-316243: β3-AR EC₅₀ = 68 nM; acts as low-affinity antagonist at β1/β2-ARs |
| Quantified Difference | BRL-37344 has 4.5-fold higher potency at β3-AR vs. CL-316243; CL-316243 antagonizes β1/β2-ARs whereas BRL-37344 acts as an agonist |
| Conditions | Human recombinant receptors expressed in CHO cells |
Why This Matters
This difference in off-target pharmacology (agonist vs. antagonist) is critical for experimental design, as BRL-37344 may activate β1/β2-ARs at higher concentrations while CL-316243 may block them, confounding interpretation in mixed-receptor systems.
- [1] ScienceDirect. BRL37344. Reference Module in Biomedical Sciences. Elsevier. View Source
- [2] Strosberg AD. Structure and function of the beta 3-adrenergic receptor. Annu Rev Pharmacol Toxicol. 1997;37:421-450. View Source
